molecular formula C7H12O2 B2823551 3-Oxabicyclo[3.1.1]heptan-1-ylmethanol CAS No. 2567503-14-2

3-Oxabicyclo[3.1.1]heptan-1-ylmethanol

Cat. No.: B2823551
CAS No.: 2567503-14-2
M. Wt: 128.171
InChI Key: PUSDMCDYXAHDLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[3.1.1]heptan-1-ylmethanol typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the bicyclic structure. One common method involves the cyclization of a linear precursor in the presence of a catalyst under controlled temperature and pressure conditions . The reaction conditions often include:

    Temperature: Typically between 0°C and 100°C

    Pressure: Atmospheric or slightly elevated

    Catalysts: Acidic or basic catalysts depending on the specific reaction pathway

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and automated control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.1.1]heptan-1-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, hydrogen with a catalyst

    Substitution Reagents: Thionyl chloride, phosphorus tribromide

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols, hydrocarbons

    Substitution Products: Halides, ethers

Scientific Research Applications

3-Oxabicyclo[3.1.1]heptan-1-ylmethanol is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and polymers.

    Biology: In studies of enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.1.1]heptan-1-ylmethanol involves its interaction with molecular targets through its reactive hydroxyl group and bicyclic structure. These interactions can lead to the formation of covalent bonds with enzymes or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxabicyclo[3.1.1]heptan-1-ylmethanol is unique due to its specific hydroxyl group placement and bicyclic structure, which confer distinct reactivity and versatility in chemical synthesis and research applications .

Properties

IUPAC Name

3-oxabicyclo[3.1.1]heptan-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-4-7-1-6(2-7)3-9-5-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSDMCDYXAHDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(COC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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